

Application Notes and Protocols for Loading 360A Iodide into Cultured Neurons

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Compound of Interest

Compound Name: 360A iodide

Cat. No.: B2487979

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Introduction

The measurement of intracellular iodide concentration ($[I^-]_i$) is crucial for studying various physiological and pathological processes in neurons, including the activity of anion transporters and channels. "**360A Iodide**" refers to a class of fluorescent indicators that are excited by light at approximately 360 nm and exhibit a change in fluorescence upon binding to iodide. This document provides a detailed protocol for loading these indicators into cultured neurons, using the properties of the recently developed selective iodide sensor, I-Sense, as a primary example. I-Sense is a phosphorescent iridium(III) complex that shows a decrease in fluorescence in the presence of iodide, making it a valuable tool for monitoring iodide influx.

The primary mechanism for iodide uptake into many cell types is the Sodium-Iodide Symporter (NIS), a transmembrane protein that cotransports two sodium ions (Na^+) for every one iodide ion (I^-). While extensively studied in the thyroid gland, the role and regulation of NIS in neurons is an active area of research. Understanding the dynamics of iodide transport in neurons can provide insights into neuronal health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **360A Iodide** indicator (based on I-Sense) and a recommended starting protocol for its application in cultured neurons.

Table 1: Photophysical and Detection Properties of **360A Iodide** (I-Sense)

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	360 nm	[1]
Emission Wavelength (λ_{em})	530 nm	[1]
Stokes Shift	180 nm	[1]
Detection Principle	Fluorescence quenching upon I ⁻ binding	[1]
Limit of Detection for I ⁻	10.8 μ M	[1]
Recommended Concentration	10 μ M	[1]

Table 2: Recommended Protocol Parameters for Loading **360A Iodide** into Cultured Neurons

Parameter	Recommended Value	Notes
Cell Culture		
Cell Type	Primary cultured neurons (e.g., hippocampal, cortical) or iPSC-derived neurons	Protocol may need optimization for different neuron types.
Culture Substrate	Poly-D-lysine or other suitable coating	Ensure healthy, adherent neuronal cultures.
Culture Medium	Standard neuronal culture medium (e.g., Neurobasal with supplements)	
Indicator Loading		
360A Iodide Stock Solution	1-10 mM in DMSO	Store protected from light at -20°C.
Loading Buffer	Hank's Balanced Salt Solution (HBSS) or similar physiological buffer	Ensure buffer is at physiological pH (7.2-7.4).
360A Iodide Loading Concentration	5-20 μ M	Start with 10 μ M and optimize based on cell type and signal-to-noise ratio.
Loading Time	30-60 minutes	Optimization may be required.
Loading Temperature	37°C	
Iodide Influx Assay		
Iodide-Containing Buffer	HBSS with desired concentration of Sodium Iodide (NaI)	Prepare fresh.
Iodide Concentration Range	10 μ M - 1 mM	The concentration will depend on the specific experimental question.
Imaging		

Microscope	Fluorescence microscope with appropriate filter sets	Excitation: ~360 nm, Emission: ~530 nm.
Data Acquisition	Time-lapse imaging to monitor fluorescence changes over time	

Experimental Protocols

Preparation of Reagents

- **360A Iodide** Stock Solution (10 mM): Dissolve the appropriate amount of **360A Iodide** powder in high-quality, anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C, protected from light.
- Loading Buffer (HBSS): Prepare or obtain sterile Hank's Balanced Salt Solution. Ensure the pH is adjusted to 7.2-7.4.
- Iodide-Containing Buffer: Prepare HBSS containing the desired concentration of Sodium Iodide (NaI). For example, to make a 1 mM NaI solution, dissolve the appropriate amount of NaI in HBSS. Prepare this solution fresh for each experiment.

Protocol for Loading 360A Iodide into Cultured Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

- Cell Culture:
 - Plate primary or iPSC-derived neurons on appropriate culture vessels (e.g., glass-bottom dishes or multi-well plates) coated with a suitable substrate like Poly-D-lysine.
 - Culture the neurons in a standard neuronal culture medium until they reach the desired stage of maturity for the experiment.
- Indicator Loading:

- Prepare the **360A Iodide** loading solution by diluting the stock solution into pre-warmed (37°C) HBSS to a final concentration of 10 μ M.
- Aspirate the culture medium from the neurons.
- Gently wash the neurons once with pre-warmed HBSS.
- Add the 10 μ M **360A Iodide** loading solution to the neurons.
- Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
- Washing:
 - After the incubation period, gently aspirate the loading solution.
 - Wash the neurons two to three times with pre-warmed HBSS to remove any extracellular indicator.
- Imaging and Iodide Influx Measurement:
 - Place the culture dish on the stage of a fluorescence microscope equipped with the appropriate filters for **360A Iodide** (Excitation ~360 nm, Emission ~530 nm).
 - Acquire a baseline fluorescence image of the loaded neurons in HBSS.
 - To initiate iodide influx, carefully replace the HBSS with the pre-warmed iodide-containing buffer.
 - Immediately begin time-lapse imaging to record the change in fluorescence intensity over time as iodide enters the cells. The fluorescence is expected to decrease as the intracellular iodide concentration increases.

In-Cell Iodide Calibration (Optional)

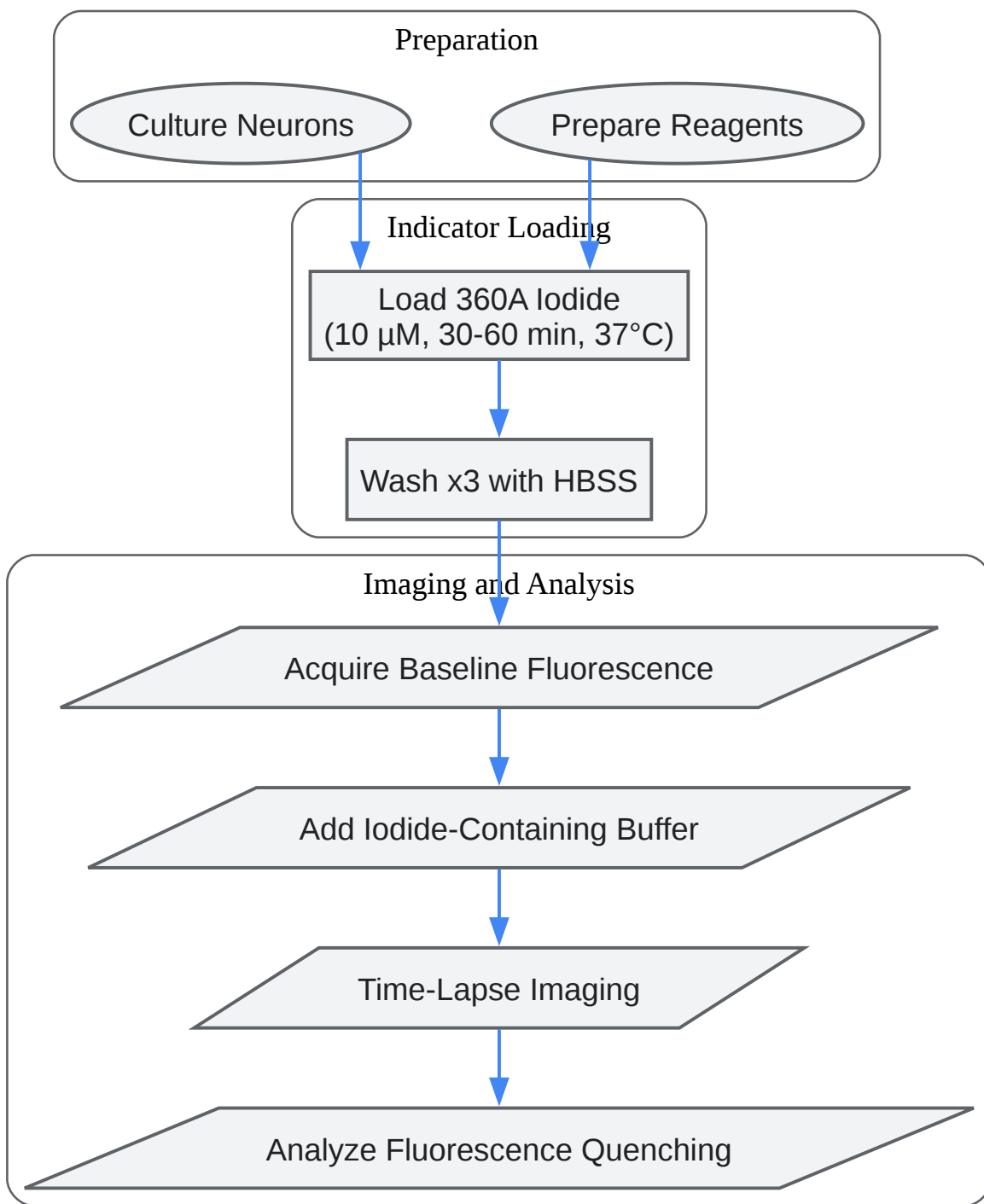
To quantify the intracellular iodide concentration from the fluorescence signal, an in-cell calibration can be performed using ionophores.

- Load the neurons with **360A Iodide** as described above.

- Prepare a series of calibration buffers (e.g., high K^+ buffer to depolarize the membrane) containing known concentrations of iodide (e.g., 0, 10, 50, 100, 500 μM).
- Add a mixture of ionophores (e.g., nigericin and valinomycin) to the calibration buffers to equilibrate the intracellular and extracellular iodide concentrations.
- Incubate the cells with each calibration buffer and measure the corresponding fluorescence intensity.
- Plot the fluorescence intensity (or the ratio of initial to final fluorescence, F_0/F) against the known iodide concentrations to generate a calibration curve.

Visualizations

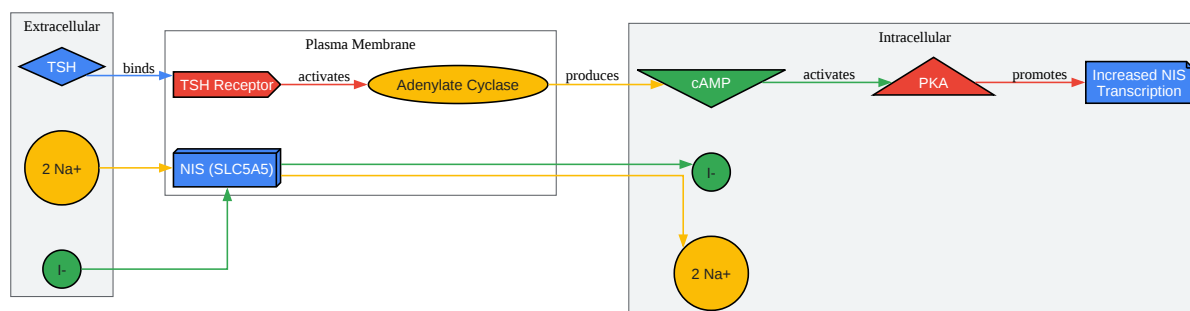
Experimental Workflow



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Caption: Experimental workflow for loading **360A iodide** and measuring iodide influx.

Sodium-Iodide Symporter (NIS) Signaling Pathway



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Caption: Simplified signaling pathway of the Sodium-Iodide Symporter (NIS).

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References

- 1. Iodide transport: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
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